

Reactivity of the aldehyde group in 2-Quinolinecarboxaldehyde

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Compound of Interest

Compound Name: 2-Quinolinecarboxaldehyde

Cat. No.: B031650

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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in **2-Quinolinecarboxaldehyde**

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Abstract

2-Quinolinecarboxaldehyde is a pivotal heterocyclic aromatic aldehyde, serving as a versatile precursor in the synthesis of a wide array of complex molecules.^{[1][2]} Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where the quinoline scaffold is recognized for its diverse biological activities and unique photophysical properties.^{[1][3]} The reactivity of this compound is dominated by its aldehyde functional group, which is strategically positioned at the 2-position of the electron-deficient quinoline ring. This guide provides a comprehensive technical overview of the chemical reactivity, key transformations, and practical applications of the aldehyde group in **2-quinolinecarboxaldehyde**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **2-Quinolinecarboxaldehyde** is essential for its proper handling, characterization, and use in synthesis.

Physicochemical Properties

The properties of **2-Quinolinecarboxaldehyde** are summarized in the table below. It is an air-sensitive solid, sparingly soluble in water but soluble in common organic solvents.[4][5]

Property	Value	References
Molecular Formula	C ₁₀ H ₇ NO	[4][6]
Molecular Weight	157.17 g/mol	[4][6]
Appearance	Orange to brown crystals or crystalline powder	[4][5]
Melting Point	70-72 °C	[4][7]
Boiling Point	314.3 ± 15.0 °C (Predicted)	[4][7]
Density	1.223 ± 0.06 g/cm ³ (Predicted)	[4][7]
Water Solubility	Insoluble	[4][7]
Storage	Keep in dark place, Sealed in dry, Room Temperature	[4][7]
CAS Number	5470-96-2	[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of **2-Quinolinecarboxaldehyde**. The following data, primarily based on spectral database information and predictions from analogous structures, serves as a reference.[8][9]

^1H NMR (400 MHz, CDCl_3) δ ppm	^{13}C NMR (100 MHz, CDCl_3) δ ppm	IR (neat) ν_{max} /cm $^{-1}$
10.23 (s, 1H, -CHO)	193.8 (-CHO)	1702 (C=O stretch)
8.29 (d, 1H, $J=8.4$ Hz)	152.6	3058 (Ar-H)
8.25 (d, 1H, $J=8.5$ Hz)	147.9	2813 (C-H aldehyde)
8.02 (d, 1H, $J=8.4$ Hz)	137.5	1264, 1202
7.89 (d, 1H, $J=8.2$ Hz)	130.6	838, 748
7.82 (td, 1H, $J=7.7, 1.3$ Hz)	130.5	
7.68 (td, 1H, $J=7.5, 1.0$ Hz)	130.1	
129.3		
128.0		
117.4		

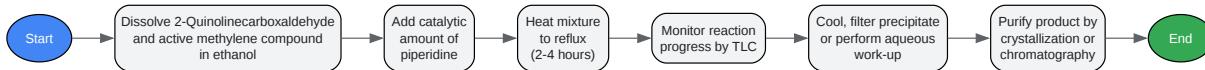
Note: NMR data sourced from reference[9].

Core Reactivity and Key Transformations

The aldehyde group at the 2-position of the quinoline ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as a synthetic building block.[1] This section details the most significant transformations involving this functional group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the aldehyde, followed by dehydration, yielding an α,β -unsaturated product. [10][11] This reaction is catalyzed by a weak base, such as piperidine.[12]



[Click to download full resolution via product page](#)*Knoevenagel Condensation Experimental Workflow.*

Quantitative Data for Knoevenagel Condensation of Quinoline Aldehydes:

Aldehyde	Active Methylen Compound	Catalyst	Solvent	Time (h)	Yield (%)	Reference
Quinoline- 2- carboxalde hyde	Malononitril	Piperidine	Ethanol	2	92	[12]

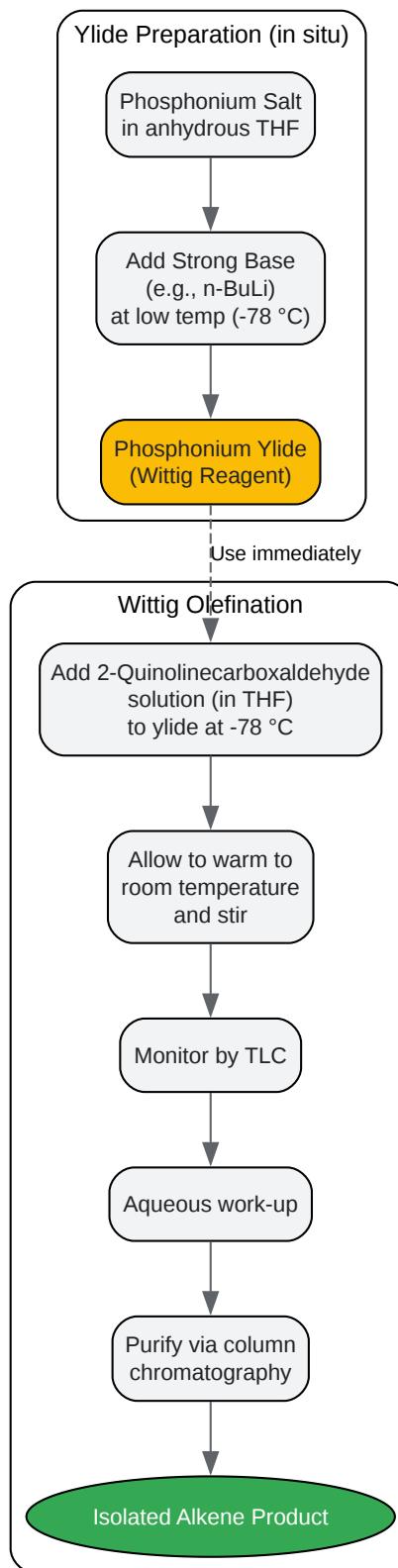
Note: Data is for a representative quinoline aldehyde to guide expectation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

- Preparation: In a round-bottom flask, dissolve **2-Quinolinicarboxaldehyde** (1 equivalent) in ethanol.
- Addition of Reactants: Add malononitrile (1.1 equivalents) to the solution.
- Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.[12]
- Reaction: Stir the reaction mixture at room temperature or with gentle heating.[12]
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the mixture. The product often precipitates and can be collected by filtration.[12] If no precipitate forms, perform a standard aqueous work-up.
- Purification: Purify the crude product by recrystallization or column chromatography to yield the α,β -unsaturated product.[12]

Wittig Reaction

The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes using a phosphonium ylide (Wittig reagent).^{[13][14]} This reaction is crucial for forming a carbon-carbon double bond at a specific position with high regioselectivity.^{[12][15]} The stereochemical outcome (E/Z isomerism) depends on the stability of the ylide used.^[13]

[Click to download full resolution via product page](#)*General Workflow for the Wittig Reaction.*

Experimental Protocol: General Wittig Olefination

- Ylide Preparation:
 - Suspend the appropriate phosphonium salt (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).[12]
 - Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).
 - Add a strong base (e.g., n-butyllithium) dropwise to generate the colored ylide.[12]
- Olefination:
 - To the freshly prepared ylide solution at low temperature, add a solution of **2-Quinolinecarboxaldehyde** (1 equivalent) in the same anhydrous solvent.[12]
 - Allow the reaction mixture to slowly warm to room temperature and stir until completion, as monitored by TLC.[12]
- Work-up and Purification:
 - Quench the reaction with a saturated aqueous solution of NH₄Cl.
 - Perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[12]

Schiff Base Formation

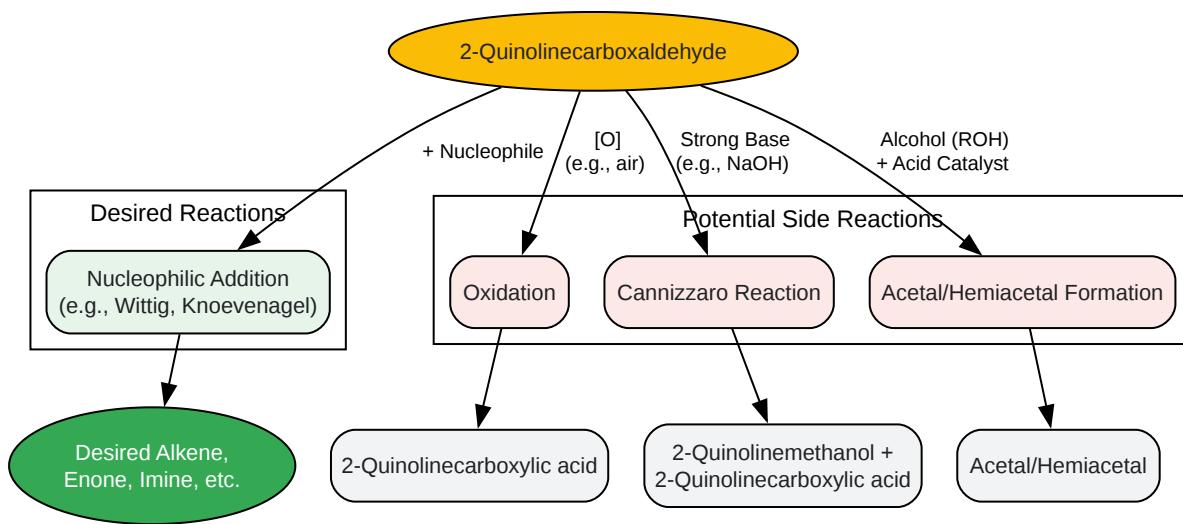
The condensation of **2-Quinolinecarboxaldehyde** with primary amines is a facile reaction that forms Schiff bases (imines).[16] These compounds are critical intermediates in organic synthesis and are widely studied for their biological activities and ability to form metal complexes.[16][17]

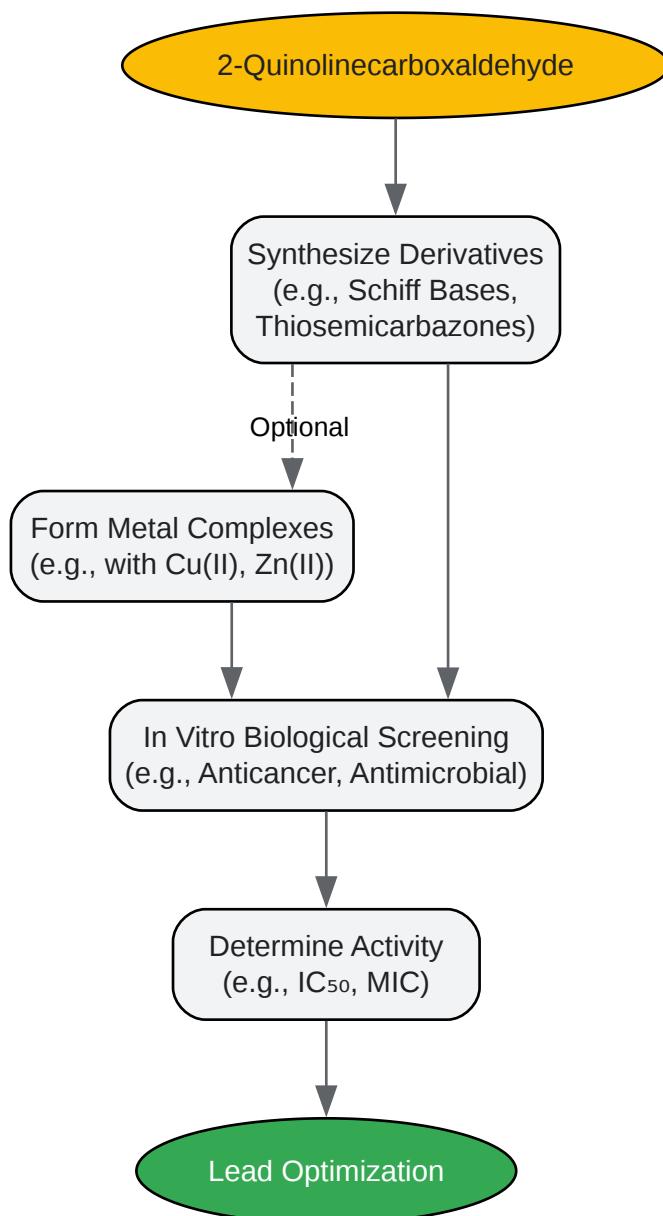
Experimental Protocol: Synthesis of a Schiff Base Derivative

- Preparation: Dissolve **2-Quinolinecarboxaldehyde** (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[16]
- Amine Addition: Add a solution of the desired primary amine (1 equivalent) in the same solvent.[16]
- Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. [16]
- Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress using TLC.[16]
- Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure.[17]
- Purification: Wash the solid product with cold ethanol and dry to obtain the pure Schiff base.

Side Reactions and Troubleshooting

The aldehyde group in **2-Quinolinecarboxaldehyde** is susceptible to several side reactions, which can impact the yield and purity of the desired product. Awareness of these pathways is crucial for reaction optimization.





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